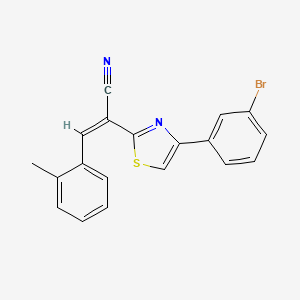
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, also known as BTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a number of interesting properties that make it useful for a variety of different research purposes.
Applications De Recherche Scientifique
Photoluminescence Characteristics
A study by Xu et al. (2012) focused on synthesizing novel 4-aryl substituted thiophene derivatives, including compounds structurally related to "(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile". These derivatives demonstrated green fluorescence in solid state and solution under UV irradiation, suggesting potential applications in optical materials and devices due to their good thermal stability and photoluminescent properties (Xu, Yu, & Yu, 2012).
Nonlinear Optical Limiting
Another research by Anandan et al. (2018) designed thiophene dyes for optoelectronic devices with enhanced nonlinear optical limiting behavior. Although not directly involving the compound , the study's findings on thiophene derivatives underline the significance of such compounds in developing photonic or optoelectronic devices for protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Antifungal Agents
Research by Gomha and Abdel‐Aziz (2012) on synthesizing new heterocycles derived from related compounds as potent antifungal agents highlights the pharmaceutical applications of thiophene and thiazole derivatives. The synthesized compounds showed promising results as antifungal agents, suggesting the potential of "this compound" in similar applications (Gomha & Abdel‐Aziz, 2012).
Fluorescent Thiazoles for Biological Applications
Eltyshev et al. (2021) reported on the synthesis of new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. These compounds exhibited a wide range of fluorescent colors and showed multifunctional properties including good emission in the solid phase and in suspension. This research indicates the utility of such compounds in biological applications, such as cell imaging, due to their ability to penetrate living cells and accumulate in specific cellular compartments (Eltyshev, Dzhumaniyazov, Suntsova, Minin, Pozdina, Dehaen, Benassi, & Belskaya, 2021).
Propriétés
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2S/c1-13-5-2-3-6-14(13)9-16(11-21)19-22-18(12-23-19)15-7-4-8-17(20)10-15/h2-10,12H,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKONMWOAJYTQP-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

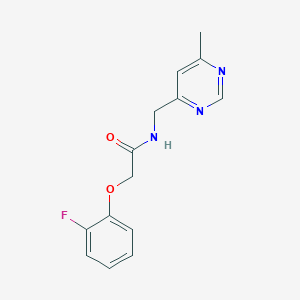
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2856282.png)


![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2856288.png)
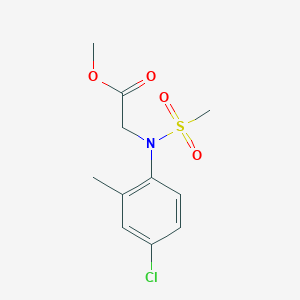
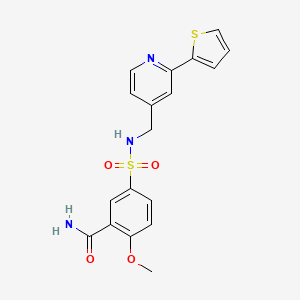
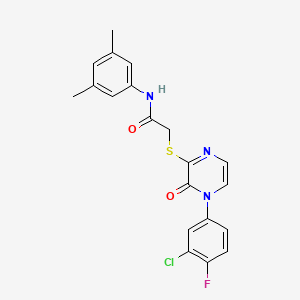
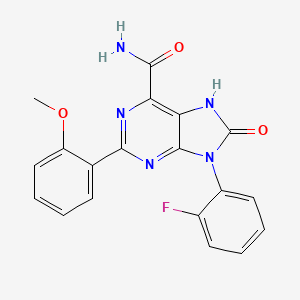

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2856300.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2856302.png)
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2856303.png)